N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide
Description
N'-{[3-(2,5-Dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a complex synthetic compound featuring a 1,3-oxazinan-2-yl core substituted with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide moiety linked to a furan-2-yl ethyl chain. The sulfonamide group and oxazinan ring are common in bioactive molecules, often contributing to enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-15-6-7-16(2)18(13-15)31(27,28)24-10-4-12-30-19(24)14-23-21(26)20(25)22-9-8-17-5-3-11-29-17/h3,5-7,11,13,19H,4,8-10,12,14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCBKOGQUQESID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions The initial step often includes the formation of the 1,3-oxazinan ring through a cyclization reactionThe final steps involve the attachment of the furan ring and the ethanediamide moiety through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are meticulously controlled to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include furanones, benzyl derivatives, and various substituted ethanediamides, depending on the specific reagents and conditions used.
Scientific Research Applications
N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can participate in electron transfer reactions, affecting cellular redox states. The 1,3-oxazinan ring may interact with nucleic acids, influencing gene expression and protein synthesis .
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Synthesis: Reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol.
- Functional Groups : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.
- Characterization : 1H NMR, 13C NMR, IR, GC-MS, elemental analysis, and X-ray crystallography .
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()
- Synthesis : Substitution of O-tosyl groups with azide (-N3) in a tosylate precursor.
- Functional Groups : Features a sulfonamide group and azide substituents, common in click chemistry or energetic materials.
- Characterization : 1D/2D NMR, IR spectroscopy .
Characterization Techniques
Biological Activity
N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxazinan ring and functional groups that suggest potential interactions with biological targets. The presence of a furan moiety and a sulfonyl group may enhance its solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor and antimicrobial properties. The following sections detail the findings from various studies.
Antitumor Activity
Several studies have evaluated the antitumor efficacy of compounds structurally related to this compound. For instance:
- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that similar compounds inhibited cell proliferation effectively. The IC50 values ranged from 6.26 μM to 20.46 μM depending on the assay conditions (2D vs. 3D cultures) .
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 6.26 μM | 20.46 μM |
| HCC827 | 6.48 μM | 16.00 μM |
| NCI-H358 | 6.48 μM | 16.00 μM |
These results suggest that the compound may effectively target cancer cells while exhibiting lower toxicity in a three-dimensional culture environment.
Antimicrobial Activity
The compound's structural analogs have shown promising antimicrobial activity against various pathogens:
- Pathogen Testing : Similar derivatives were evaluated against E. coli and S. aureus, with some compounds demonstrating significant antibacterial effects .
The proposed mechanism for the antitumor activity involves:
- DNA Binding : Compounds in this class have been observed to bind to DNA, particularly in the minor groove, which may inhibit DNA-dependent enzymes critical for cancer cell proliferation.
- Inhibition of Enzymatic Activity : The interaction with specific enzymes involved in cell cycle regulation is hypothesized to contribute to their antitumor effects .
Case Studies
- Study on Benzimidazole Derivatives : A study synthesized benzimidazole derivatives that exhibited similar biological activities as those predicted for this compound. These compounds were tested for their ability to inhibit tumor growth in vitro and showed promising results against multiple cancer cell lines .
- Furan Derivatives Research : Research on furan-based compounds indicated their potential as effective agents against various microbial strains, supporting the exploration of this compound for similar applications .
Q & A
Q. What synthetic methodologies are established for synthesizing this compound, and how can they be adapted from analogous structures?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with substituted phenols or sulfonamide intermediates. For example:
Sulfonylation : React 2,5-dimethylbenzenesulfonyl chloride with a 1,3-oxazinan-2-ylmethyl intermediate under basic conditions (e.g., triethylamine in DCM) .
Amidation : Couple the sulfonylated oxazinan intermediate with N-[2-(furan-2-yl)ethyl]ethanediamide using activating agents like EDCI/HOBt in DMF .
Key Considerations :
-
Monitor reaction progress via TLC or HPLC.
-
Purify intermediates via column chromatography (silica gel, gradient elution).
-
Adapt protocols from structurally similar compounds (e.g., benzenesulfonamide derivatives) .
- Data Table : Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 2,5-Dimethylbenzenesulfonyl chloride, Et₃N, DCM, 0°C→RT | 78 | 95% |
| Amidation | EDCI, HOBt, DMF, 24h, RT | 65 | 92% |
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl, oxazinan, and furan moieties (e.g., δ ~7.5 ppm for aromatic protons, δ ~3.5 ppm for oxazinan methylene) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.
- X-ray Crystallography : Resolve stereochemistry of the oxazinan ring if crystals are obtainable .
- HPLC-PDA : Assess purity (>95%) using a C18 column (ACN/water gradient).
Q. What initial biological screening approaches are recommended to evaluate its activity?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., sulfotransferases) using fluorescence-based activity assays .
- Cell-based assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Binding studies : Use surface plasmon resonance (SPR) to measure affinity for receptors (KD calculations) .
Advanced Research Questions
Q. How can reaction yield and purity be optimized during scale-up synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with THF or acetonitrile to improve solubility and reduce side reactions .
- Catalysis : Use Pd/C or Ni catalysts for reductive amination steps to enhance efficiency .
- Process Control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor intermediates in real-time .
- Table : Yield Improvement via Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 65 | 92 |
| THF | 72 | 94 |
| MeCN | 68 | 93 |
Q. How should discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Variable Analysis : Compare assay conditions (e.g., pH, temperature, cell passage number) .
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
- Meta-Analysis : Use software like GraphPad Prism to statistically analyze pooled data from independent studies .
Example Contradiction : Divergent IC₅₀ values in enzyme inhibition assays may arise from differences in substrate concentration or buffer composition.
Q. What strategies are effective for probing the compound’s mechanism of action?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
- Molecular Dynamics (MD) Simulations : Model interactions between the sulfonyl group and active-site residues (e.g., using GROMACS) .
- Knockout Studies : Use CRISPR/Cas9 to silence putative target genes and observe phenotypic changes .
Q. How to design stability studies under physiological and storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Analytical Monitoring : Track degradation products via UPLC-MS/MS and identify major impurities .
- Table : Stability Profile at 25°C
| Condition | Time (weeks) | Degradation (%) |
|---|---|---|
| Dark, dry | 4 | <2 |
| Light, 40% RH | 4 | 15 |
Theoretical and Methodological Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
